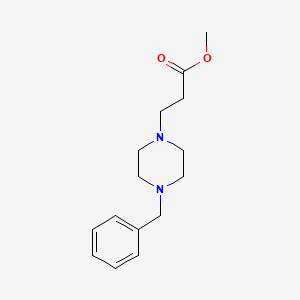

Methyl 3-(4-benzylpiperazin-1-yl)propanoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl 3-(4-benzylpiperazin-1-yl)propanoate is a chemical compound with the molecular formula C15H22N2O2 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(4-benzylpiperazin-1-yl)propanoate typically involves the reaction of 4-benzylpiperazine with methyl acrylate. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydride or potassium carbonate, to facilitate the nucleophilic addition of the piperazine to the acrylate. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions, including temperature, pressure, and reaction time, are optimized to maximize yield and purity. The product is then isolated and purified using industrial-scale separation techniques such as distillation or crystallization.

化学反应分析

Oxidation Reactions

The benzyl and piperazine moieties in Methyl 3-(4-benzylpiperazin-1-yl)propanoate are susceptible to oxidation. For example:

-

Benzyl Group Oxidation : Under strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), the benzyl group can be oxidized to benzaldehyde or benzoic acid derivatives.

-

Piperazine Ring Oxidation : The nitrogen atoms in the piperazine ring may undergo oxidation to form N-oxide derivatives, though this is less common under standard conditions.

Key Data:

| Reaction Type | Reagents/Conditions | Products | Reference |

|---|---|---|---|

| Benzyl oxidation | KMnO₄, acidic conditions | 3-(4-(Benzoyl)piperazin-1-yl)propanoic acid | |

| N-Oxide formation | H₂O₂, catalytic Fe | Piperazine N-oxide derivative |

Hydrolysis Reactions

The ester group in the compound undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Yields 3-(4-benzylpiperazin-1-yl)propanoic acid and methanol.

-

Basic Hydrolysis (Saponification) : Produces the sodium or potassium salt of the carboxylic acid.

Mechanism:

RCOOR’+H2OH+or OH−RCOOH+R’OH

Key Data:

| Reaction Type | Reagents/Conditions | Products | Reference |

|---|---|---|---|

| Acidic hydrolysis | HCl (6M), reflux | 3-(4-Benzylpiperazin-1-yl)propanoic acid | |

| Basic hydrolysis | NaOH (1M), ethanol, 60°C | Sodium 3-(4-benzylpiperazin-1-yl)propanoate |

Nucleophilic Substitution

The piperazine nitrogen can act as a nucleophile in alkylation or acylation reactions:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to yield amide derivatives.

Example Reaction:

Piperazine-N+CH3I→Piperazine-N-CH3+I−

Reduction Reactions

The ester group can be reduced to a primary alcohol using agents like lithium aluminum hydride (LiAlH₄):

RCOOR’LiAlH4RCH2OH+R’OH

Key Data:

| Reaction Type | Reagents/Conditions | Products | Reference |

|---|---|---|---|

| Ester reduction | LiAlH₄, dry ether | 3-(4-Benzylpiperazin-1-yl)propanol |

Comparative Reactivity

Compared to similar compounds:

科学研究应用

Antidepressant Research

Methyl 3-(4-benzylpiperazin-1-yl)propanoate is being investigated as a potential antidepressant. The piperazine moiety is known for its diverse biological activities, and compounds with similar structures have shown promise in modulating neurotransmitter systems associated with mood regulation. Research indicates that structural variations in piperazine derivatives can significantly influence their biological activity, making this compound a candidate for further pharmacological studies aimed at treating depression .

Pain Management

Recent studies have explored the compound's interaction with sigma receptors, particularly the sigma-1 receptor (σ1R), which plays a crucial role in pain modulation. New benzylpiperazine derivatives, including this compound, have been synthesized and characterized for their affinities toward σ1R. These compounds demonstrated high selectivity and affinity, suggesting their potential use as analgesics in pain management therapies .

Neurological Disorders

The compound's structural characteristics make it a candidate for treating various neurological disorders. Its ability to cross the blood-brain barrier due to enhanced lipophilicity may allow it to exert effects on central nervous system (CNS) targets, potentially aiding in the treatment of conditions such as anxiety and schizophrenia .

Synthesis and Structural Variations

The synthesis of this compound typically involves multi-step processes that allow for modifications of the piperazine ring and the propanoate group. These modifications can lead to variations that enhance biological activity or selectivity towards specific receptors. The following table summarizes some key structural features and their implications:

| Compound Name | Key Features | Potential Applications |

|---|---|---|

| This compound | Benzyl substitution; enhanced lipophilicity | Antidepressant, analgesic |

| Ethyl 3-(4-pyridyl)pyrrolidine | Contains a pyridine ring | Anti-anxiety properties |

| Methyl 3-(4-methoxyphenyl)piperazine | Methoxy substitution | Increased receptor selectivity |

Sigma Receptor Affinity Studies

A notable study focused on synthesizing new benzylpiperazine derivatives to evaluate their affinities for σ1R and selectivity over σ2R. The findings indicated that modifications to the hydrophobic regions of these compounds significantly improved their binding profiles. For example, one derivative showed an affinity of Kiσ1=1.6nM, demonstrating its potential as a selective ligand for pain management therapies .

Behavioral Pharmacology

Behavioral studies conducted on selected derivatives of this compound revealed significant antinociceptive effects in preclinical mouse models of pain without observable side effects typically associated with conventional analgesics . This highlights the therapeutic promise of such compounds in developing safer pain relief options.

作用机制

The mechanism of action of Methyl 3-(4-benzylpiperazin-1-yl)propanoate involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can bind to receptor sites, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and the context of the interaction. The benzyl group may also play a role in enhancing the binding affinity and specificity of the compound.

相似化合物的比较

- Methyl 3-(4-methylpiperazin-1-yl)propanoate

- Methyl 3-(4-phenylpiperazin-1-yl)propanoate

- Methyl 3-(4-ethylpiperazin-1-yl)propanoate

Comparison: Methyl 3-(4-benzylpiperazin-1-yl)propanoate is unique due to the presence of the benzyl group, which can enhance its binding affinity and specificity compared to other similar compounds. The benzyl group provides additional hydrophobic interactions that can stabilize the compound’s binding to its molecular targets. This makes it a valuable compound in medicinal chemistry for the development of new therapeutic agents.

生物活性

Methyl 3-(4-benzylpiperazin-1-yl)propanoate is a compound of significant interest in medicinal chemistry due to its structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound has the molecular formula C15H22N2O2. The presence of a piperazine moiety is crucial for its biological interactions, as piperazine derivatives are known for their ability to modulate various biological targets.

The mechanism of action for this compound primarily involves:

- Receptor Binding : The compound interacts with specific receptors, including sigma receptors (σ1R and σ2R), which are implicated in pain modulation and neuroprotection. Research indicates that derivatives of benzylpiperazine show high affinities for σ1R, suggesting potential therapeutic applications in pain management .

- Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit enzymes critical for microbial growth, indicating that this compound may exhibit antimicrobial properties by disrupting essential biochemical pathways .

Antimicrobial Properties

The compound has been studied for its antimicrobial activity , particularly against bacteria and fungi. The piperazine ring enhances its ability to interact with microbial enzymes, potentially inhibiting their growth .

Analgesic Effects

Recent studies have highlighted the analgesic effects of benzylpiperazine derivatives in preclinical models. For instance, compounds with similar structures produced significant antinociceptive effects in mouse models of pain without severe side effects .

Case Studies

- Sigma Receptor Affinity : A study on a series of benzylpiperazine derivatives showed that certain compounds exhibited affinities for σ1R as low as Ki=1.6nM, indicating their potential as selective ligands for this receptor .

- In Vitro Antimicrobial Activity : In vitro assays have demonstrated that related piperazine compounds can inhibit microbial growth effectively, supporting the hypothesis that this compound may share similar properties .

Comparison of Biological Activities

属性

IUPAC Name |

methyl 3-(4-benzylpiperazin-1-yl)propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-19-15(18)7-8-16-9-11-17(12-10-16)13-14-5-3-2-4-6-14/h2-6H,7-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MACUIBICNXRCEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCN1CCN(CC1)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。